3-Fluoro-5-bromotyrosine

Vue d'ensemble

Description

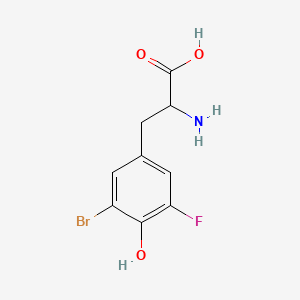

3-Fluoro-5-bromotyrosine is a modified amino acid derived from tyrosine, characterized by the substitution of hydrogen atoms with fluorine and bromine at the 3rd and 5th positions of the aromatic ring, respectively. This compound is valuable in the biomedical field for drug discovery and research, particularly in studying the effects of modifications on tyrosine residues within proteins.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that bromotyrosine derivatives exhibit notable antimicrobial properties. For instance, compounds derived from marine sponges, including bromotyrosines, have shown efficacy against various bacterial strains, including those involved in biofilm formation and pathogenicity in aquaculture settings. The acetylcholinesterase inhibition activity of these compounds further enhances their potential as antifouling agents in marine environments .

Cancer Research

3-Fluoro-5-bromotyrosine has been investigated for its antiproliferative effects against cancer cell lines. Studies have demonstrated that bromotyrosine derivatives can inhibit the proliferation of human prostate cancer cells, suggesting their utility as potential therapeutic agents in oncology. The mechanism of action may involve modulation of signaling pathways related to cell growth and apoptosis .

Neuroprotective Effects

The neuroprotective properties of fluorinated compounds are gaining interest in neurobiology. Research on fluorinated flavones has shown that 3-fluorination can enhance antioxidant activity while maintaining neuroprotective effects against excitotoxicity in neuronal cells. This suggests that this compound might similarly confer protective benefits in neurodegenerative conditions .

Antifouling Agents

The antifouling properties of bromotyrosines make them candidates for environmentally friendly coatings in marine applications. Their ability to inhibit biofilm formation can help mitigate the impacts of invasive species transported via ballast water in ships, thereby protecting marine ecosystems .

Chemical Defense Mechanisms

In marine ecology, bromotyrosines have been implicated in chemical defense strategies employed by marine organisms such as sponges. These compounds may deter predators and prevent microbial colonization, thereby playing a crucial role in maintaining ecological balance within their habitats .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-5-bromotyrosine is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function

Biochemical Pathways

It is commonly utilized to study the effects of modifications on tyrosine residues within proteins, aiding in the understanding of protein structures and functions . This suggests that it may influence pathways involving tyrosine-modified proteins.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

Its interaction with the superoxide dismutase protein suggests it may influence cellular responses to oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can affect certain reactions involving the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-bromotyrosine typically involves the bromination and fluorination of tyrosine. One common method includes the reaction of L-tyrosine with hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) to produce 3-bromo-L-tyrosine. This intermediate can then be fluorinated using a suitable fluorinating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) are essential to maintain the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-bromotyrosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used for substitution reactions involving halogenated compounds.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted aromatic compounds .

Comparaison Avec Des Composés Similaires

3-Bromo-L-tyrosine: Similar in structure but lacks the fluorine atom.

3-Fluoro-L-tyrosine: Similar in structure but lacks the bromine atom.

Uniqueness: 3-Fluoro-5-bromotyrosine is unique due to the presence of both fluorine and bromine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and specificity in biochemical applications.

Activité Biologique

3-Fluoro-5-bromotyrosine is a halogenated derivative of tyrosine, which has gained attention due to its unique biological activities and potential therapeutic applications. This compound is structurally characterized by the presence of both fluorine and bromine substituents on the aromatic ring, influencing its biochemical interactions and physiological effects.

The molecular formula for this compound is C9H8BrFNO3, with a molecular weight of approximately 276.07 g/mol. The presence of halogens (fluorine and bromine) in the structure is significant as they can modulate the reactivity and biological properties of the compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Bromotyrosine derivatives have been shown to exhibit antimicrobial properties. For instance, studies have indicated that brominated compounds can inhibit various bacterial strains, including Escherichia coli and Vibrio aestuarianus, with minimum inhibitory concentrations (MICs) as low as 0.01 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

- Effects on Thyroid Function : Bromotyrosines are implicated in thyroid hormone synthesis. The halogenation of tyrosine residues can affect the production of thyroid hormones, potentially leading to altered metabolic processes . The interaction with deiodinases suggests that this compound may influence thyroid function through modulation of iodination processes.

- Inflammatory Response : The compound is also linked to eosinophil activation and subsequent inflammation. Eosinophil peroxidase (EPO) catalyzes the formation of bromotyrosines during immune responses, indicating that this compound could play a role in inflammatory diseases such as asthma . The relationship between eosinophil activity and bromotyrosine levels makes it a potential biomarker for monitoring such conditions.

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Protein Modification : The compound can modify protein structures through halogenation, affecting protein function and signaling pathways. This modification may alter the pKa values of tyrosine residues, influencing phosphorylation events critical for cellular signaling .

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate reactive species that can lead to oxidative stress in cells. This property may underlie both their antimicrobial effects and their potential cytotoxicity .

- Enzymatic Interactions : The compound may interact with various enzymes, including those involved in metabolic pathways related to thyroid hormone synthesis and oxidative stress response mechanisms .

Case Studies

Several studies have documented the effects of bromotyrosines in various biological contexts:

- A study investigating marine-derived bromotyrosines highlighted their cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy . These findings indicate that derivatives like this compound could be explored further for their anticancer properties.

- Research on the antimicrobial efficacy of brominated compounds demonstrated significant inhibition against pathogenic bacteria, emphasizing their potential use in developing new antibiotics amid rising resistance issues .

Comparative Analysis

The following table summarizes key biological activities and findings related to this compound compared to other bromotyrosine derivatives:

| Compound | Antimicrobial Activity | Cytotoxicity | Thyroid Interaction | Inflammatory Response |

|---|---|---|---|---|

| This compound | MIC = 0.01 µg/mL | Moderate | Yes | Yes |

| 3-Bromotyrosine | MIC = 0.05 µg/mL | High | Yes | Yes |

| 3,5-Dibromotyrosine | MIC = 0.02 µg/mL | High | Yes | Moderate |

Propriétés

IUPAC Name |

2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZDIGZRRMKJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958096 | |

| Record name | 3-Bromo-5-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-95-9 | |

| Record name | Tyrosine, 5-bromo-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.